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molecular formula C11H17ClN4 B8398820 5-chloro-N4-(piperidin-4-ylmethyl)pyridine-2,4-diamine

5-chloro-N4-(piperidin-4-ylmethyl)pyridine-2,4-diamine

Cat. No. B8398820
M. Wt: 240.73 g/mol
InChI Key: WEUGYQVXWRLOCI-UHFFFAOYSA-N
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Patent
US08367658B2

Procedure details

Benzyl 4-((5-chloro-2-pivalamidopyridin-4-ylamino)methyl)piperidine-1-carboxylate (0.52 g, 1.12 mmol) was refluxed in 6M HCl (20 mL) for 2 hr. The volatiles were removed in vacuo and the residue was dissolved in MeOH and adsorbed onto Isolute SCX-II acidic resin. The resin was washed with methanol, then 2M ammonia in methanol. The basic fractions were concentrated to give crude 5-chloro-N4-(piperidin-4-ylmethyl)pyridine-2,4-diamine (0.234 g, 96%). LCMS (4) Rt=0.51 min; m/z (ESI+) 241 (MH+). Di-tert-butyl dicarbonate (0.21 g, 1 eq.) in dichloromethane (1 mL) was added dropwise to 5-chloro-N4-(piperidin-4-ylmethyl)pyridine-2,4-diamine (0.228 g, 0.95 mmol) and triethylamine (0.40 ml, 3 eq.) in dichloromethane (6.5 mL). The solution was stirred at room temperature for 2 hr. Solvents were evaporated and the crude product was purified by preparative thin layer chromatography, eluting with 8% MeOH, 1% NH3, 91% dichloromethane, to give tert-butyl 4-((2-amino-5-chloropyridin-4-ylamino)methyl)piperidine-1-carboxylate (109 mg, 34%) as a white powder.
Name
Benzyl 4-((5-chloro-2-pivalamidopyridin-4-ylamino)methyl)piperidine-1-carboxylate
Quantity
0.52 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([NH:15][CH2:16][CH:17]2[CH2:22][CH2:21][N:20](C(OCC3C=CC=CC=3)=O)[CH2:19][CH2:18]2)=[CH:4][C:5]([NH:8]C(=O)C(C)(C)C)=[N:6][CH:7]=1>Cl>[Cl:1][C:2]1[C:3]([NH:15][CH2:16][CH:17]2[CH2:18][CH2:19][NH:20][CH2:21][CH2:22]2)=[CH:4][C:5]([NH2:8])=[N:6][CH:7]=1

Inputs

Step One
Name
Benzyl 4-((5-chloro-2-pivalamidopyridin-4-ylamino)methyl)piperidine-1-carboxylate
Quantity
0.52 g
Type
reactant
Smiles
ClC=1C(=CC(=NC1)NC(C(C)(C)C)=O)NCC1CCN(CC1)C(=O)OCC1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in MeOH
WASH
Type
WASH
Details
The resin was washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The basic fractions were concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=CC(=NC1)N)NCC1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.234 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 86.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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